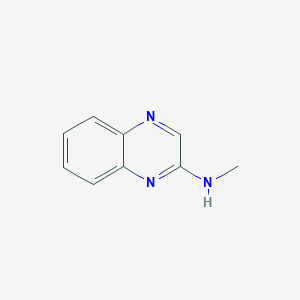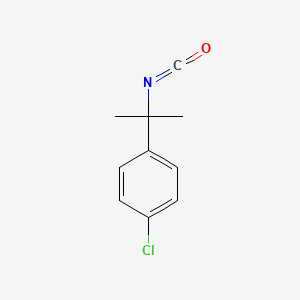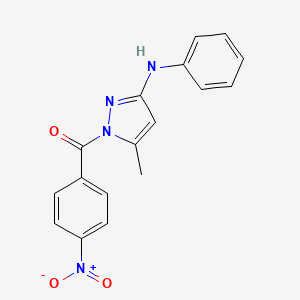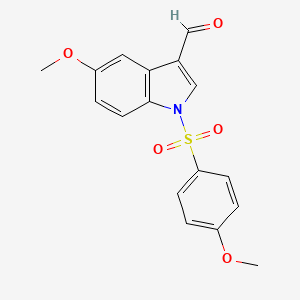
1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde
説明
1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde, also known as MMIC, is a chemical compound that has been widely used in scientific research. MMIC is a potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde involves the inhibition of PKC activity by binding to the catalytic domain of the enzyme. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions to its regulatory domain, which leads to the translocation of the enzyme to the plasma membrane and the phosphorylation of its substrates. 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde competes with DAG for binding to the catalytic domain of PKC, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis. In insulin-sensitive cells, 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has been shown to improve insulin signaling and glucose uptake, and to prevent insulin resistance. In neurons, 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has been shown to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the specific manipulation of PKC activity in cells and tissues. It is also stable and soluble in organic solvents, which facilitates its use in cell culture and animal studies. However, 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde also has some limitations. It is a small molecule that can easily penetrate cell membranes and interact with other cellular targets, which can lead to off-target effects. It also has limited water solubility, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde. Another area of interest is the investigation of the role of PKC in other cellular processes, such as autophagy and immune response. Finally, the use of 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde in combination with other drugs or therapies for the treatment of cancer, diabetes, and neurological disorders is an area of active research.
科学的研究の応用
1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of many signaling pathways, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders. 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde has been shown to inhibit the activity of PKC in vitro and in vivo, and it has been used to study the role of PKC in cancer cell proliferation, migration, and invasion, as well as in insulin signaling and neurodegeneration.
特性
IUPAC Name |
5-methoxy-1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-3-6-15(7-4-13)24(20,21)18-10-12(11-19)16-9-14(23-2)5-8-17(16)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBROVTUPVJMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459986 | |
| Record name | 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde | |
CAS RN |
651331-50-9 | |
| Record name | 1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)
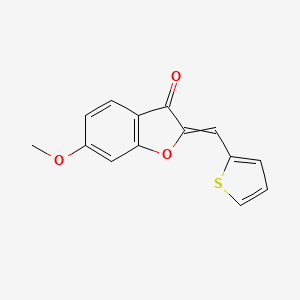
![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)
![5-methyl-3-phenyl-6-(p-[dimethylaminomethyl]phenyl)-isoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B3055432.png)


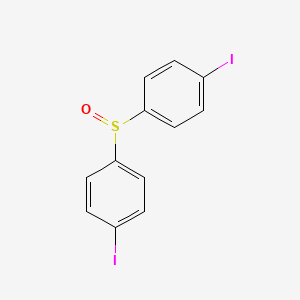
![2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-](/img/structure/B3055439.png)


